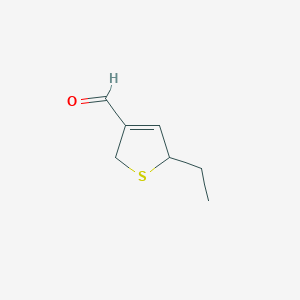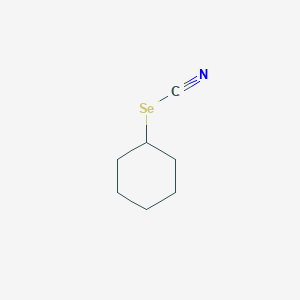
2-Propenenitrile, 2-(1,1-dimethylethoxy)-3,3-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenenitrile, 2-(1,1-dimethylethoxy)-3,3-diphenyl- is an organic compound with a complex structure that includes a nitrile group, a propenyl group, and two phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenenitrile, 2-(1,1-dimethylethoxy)-3,3-diphenyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromo-2-(1,1-dimethylethoxy)-3,3-diphenylpropane with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the substitution of the bromine atom with a nitrile group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures are crucial due to the handling of toxic reagents like sodium cyanide.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenenitrile, 2-(1,1-dimethylethoxy)-3,3-diphenyl- can undergo various types of chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium cyanide (NaCN) or other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Propenenitrile, 2-(1,1-dimethylethoxy)-3,3-diphenyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Propenenitrile, 2-(1,1-dimethylethoxy)-3,3-diphenyl- involves its reactivity with various chemical reagents. The nitrile group is a key functional group that can undergo nucleophilic attack, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Propenenitrile, 2-(1,1-dimethylethoxy)-3-phenyl-
- 2-Propenenitrile, 2-(1,1-dimethylethoxy)-3-(4-methylphenyl)-
Uniqueness
2-Propenenitrile, 2-(1,1-dimethylethoxy)-3,3-diphenyl- is unique due to the presence of two phenyl groups, which can influence its reactivity and physical properties. This structural feature distinguishes it from similar compounds and can lead to different applications and reactivity profiles.
Eigenschaften
CAS-Nummer |
59463-46-6 |
|---|---|
Molekularformel |
C19H19NO |
Molekulargewicht |
277.4 g/mol |
IUPAC-Name |
2-[(2-methylpropan-2-yl)oxy]-3,3-diphenylprop-2-enenitrile |
InChI |
InChI=1S/C19H19NO/c1-19(2,3)21-17(14-20)18(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,1-3H3 |
InChI-Schlüssel |
AKYHUDWFMQCRTH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=C(C1=CC=CC=C1)C2=CC=CC=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3-Chlorophenyl)(dimethyl)silyl]-N-methylmethanamine](/img/structure/B14600048.png)
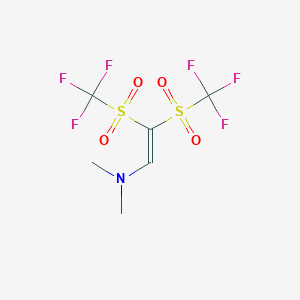
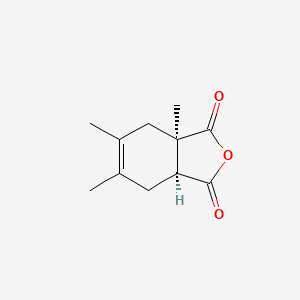
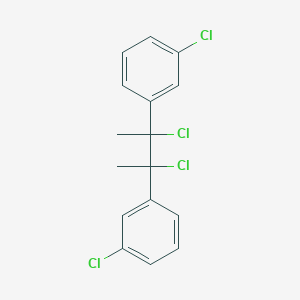
phosphanium chloride](/img/structure/B14600077.png)
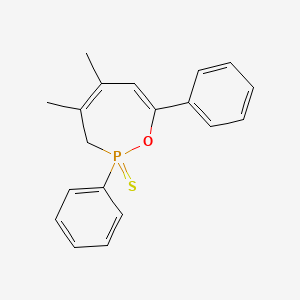

![2,2'-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enoic acid)](/img/structure/B14600096.png)
![Phosphine, [(dimethylsilylene)bis(methylene)]bis[diphenyl-](/img/structure/B14600105.png)


